molecular formula C22H28N2O5 B13861026 3,10-Dihydroxy Hydroquinine 9-Acetate

3,10-Dihydroxy Hydroquinine 9-Acetate

Cat. No.: B13861026
M. Wt: 400.5 g/mol
InChI Key: DGPBLFZAYXMSRB-SJJIPPQJSA-N
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Description

3,10-Dihydroxy Hydroquinine 9-Acetate is a synthetic derivative of quinine, a naturally occurring alkaloid. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in various scientific fields. The molecular formula of this compound is C22H28N2O5, and it has a molecular weight of 400.47 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,10-Dihydroxy Hydroquinine 9-Acetate typically involves the acetoxylation of quinine derivatives. One common method is the Thiele-Winter acetoxylation, which involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride in the presence of an acidic catalyst . The resulting triacetoxy derivatives are then hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions. These intermediates are subsequently oxidized to yield the desired hydroxyquinone compounds.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,10-Dihydroxy Hydroquinine 9-Acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.

    Substitution: The hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like acetic anhydride or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can regenerate the hydroquinone form. Substitution reactions can produce a variety of acetylated or alkylated derivatives.

Scientific Research Applications

3,10-Dihydroxy Hydroquinine 9-Acetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying quinone chemistry.

    Biology: The compound’s biological activity makes it a subject of interest in studies related to enzyme inhibition and cellular processes.

    Medicine: Research into its potential therapeutic effects, particularly in the context of antimalarial and anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and as a standard in analytical chemistry

Mechanism of Action

The mechanism of action of 3,10-Dihydroxy Hydroquinine 9-Acetate involves its interaction with molecular targets such as enzymes and cellular pathways. For instance, hydroquinone derivatives are known to inhibit the enzyme tyrosinase, which plays a crucial role in melanin biosynthesis . This inhibition can lead to reduced melanin production, making the compound useful in studies related to skin pigmentation disorders.

Comparison with Similar Compounds

3,10-Dihydroxy Hydroquinine 9-Acetate can be compared with other hydroquinone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C22H28N2O5

Molecular Weight

400.5 g/mol

IUPAC Name

[(R)-[(2S,4S,5S)-5-hydroxy-5-(1-hydroxyethyl)-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] acetate

InChI

InChI=1S/C22H28N2O5/c1-13(25)22(27)12-24-9-7-15(22)10-20(24)21(29-14(2)26)17-6-8-23-19-5-4-16(28-3)11-18(17)19/h4-6,8,11,13,15,20-21,25,27H,7,9-10,12H2,1-3H3/t13?,15-,20-,21+,22-/m0/s1

InChI Key

DGPBLFZAYXMSRB-SJJIPPQJSA-N

Isomeric SMILES

CC([C@]1(CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C)O)O

Canonical SMILES

CC(C1(CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C)O)O

Origin of Product

United States

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